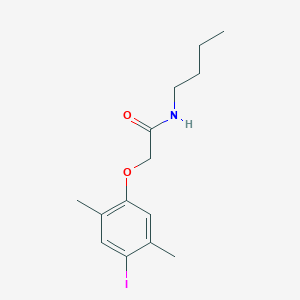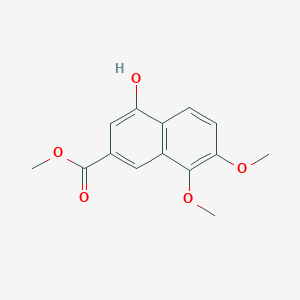
3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate: is a chemical compound with the molecular formula C13H21N3O2 It is characterized by the presence of an azido group (-N3) and a cyclohexene ring with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohex-2-en-1-one.
Butanone Formation: The final step involves the formation of the butanone moiety through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the azido group, converting it to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for azide reduction.
Substitution: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles through cycloaddition reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one involves its ability to undergo various chemical reactions due to the presence of the azido group and the cyclohexene ring. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are crucial in many biological and chemical processes. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
- 1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enone
Comparison:
- Uniqueness: The presence of the azido group in 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one makes it unique compared to similar compounds. This functional group imparts distinct reactivity and potential applications in click chemistry and bioconjugation.
- Reactivity: The azido group enhances the compound’s reactivity, allowing it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
919117-13-8 |
|---|---|
Fórmula molecular |
C13H25N3O3 |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
3-azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate |
InChI |
InChI=1S/C13H21N3O.2H2O/c1-9-6-5-7-13(3,4)12(9)11(17)8-10(2)15-16-14;;/h6,10,12H,5,7-8H2,1-4H3;2*1H2 |
Clave InChI |
KOKLGGNECJINAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1C(=O)CC(C)N=[N+]=[N-])(C)C.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)


![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

